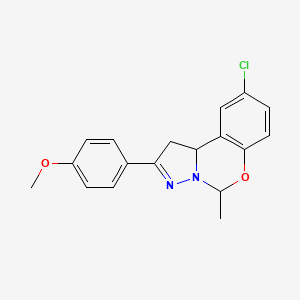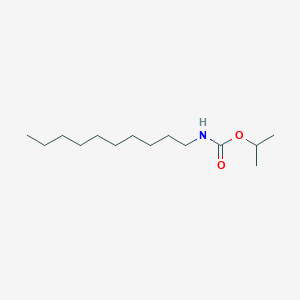![molecular formula C14H10ClN3O3 B11993676 N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide](/img/structure/B11993676.png)
N'-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(4-クロロフェニル)メチリデン]-4-ニトロベンゾヒドラジドは、ヒドラゾン類に属する化学化合物です。4-クロロフェニル基と4-ニトロベンゾヒドラジド部分の存在が特徴です。
準備方法
合成経路と反応条件
N'-[(E)-(4-クロロフェニル)メチリデン]-4-ニトロベンゾヒドラジドは、4-クロロベンズアルデヒドと4-ニトロベンゾヒドラジドとの縮合反応によって合成できます。この反応は通常、エタノールまたはメタノールなどの適切な溶媒の存在下で行われ、効率的に進行するためには触媒が必要となる場合があります。 反応条件は、反応を完全に完了させるために混合物を数時間還流する必要がある場合が多いです .
工業生産方法
N'-[(E)-(4-クロロフェニル)メチリデン]-4-ニトロベンゾヒドラジドの具体的な工業生産方法は、十分に文書化されていませんが、一般的なアプローチは、ラボスケールの合成を拡大することです。これには、反応条件、溶媒回収、精製工程を最適化して、最終生成物の高収率と高純度を確保することが含まれます。
化学反応の分析
反応の種類
N'-[(E)-(4-クロロフェニル)メチリデン]-4-ニトロベンゾヒドラジドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: ニトロ基は、適切な条件下でアミン基に還元できます。
還元: この化合物は、対応するアミンを生成するために還元できます。
置換: 4-クロロフェニル基の塩素原子は、他の求核剤で置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミンまたはチオールなどの求核剤を置換反応に使用できます。
主な生成物
酸化: 対応するニトロ誘導体の生成。
還元: アミン誘導体の生成。
置換: 置換されたフェニル誘導体の生成。
科学研究への応用
N'-[(E)-(4-クロロフェニル)メチリデン]-4-ニトロベンゾヒドラジドは、科学研究でいくつかの用途があります。
化学: 有機合成における試薬として、より複雑な分子の合成のための前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: 特に新薬の開発における潜在的な治療的用途について研究されています。
科学的研究の応用
N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
N'-[(E)-(4-クロロフェニル)メチリデン]-4-ニトロベンゾヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体と水素結合やその他の相互作用を形成し、生物学的経路の阻害または活性化につながります。 正確な分子標的と経路は、特定の用途と使用状況によって異なります .
類似の化合物との比較
類似の化合物
- N'-[(E)-(4-フルオロフェニル)メチリデン]-4-ニトロベンゾヒドラジド
- N'-[(E)-(4-メトキシフェニル)メチリデン]-4-ニトロベンゾヒドラジド
- N'-[(E)-(4-ブロモフェニル)メチリデン]-4-ニトロベンゾヒドラジド
独自性
N'-[(E)-(4-クロロフェニル)メチリデン]-4-ニトロベンゾヒドラジドは、4-クロロフェニル基の存在により、特定の化学的および生物学的特性を付与されています。 この化合物のユニークな構造は、類似体と比べて分子標的との相互作用が異なり、研究や産業における特定の用途に価値があります .
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]-4-nitrobenzohydrazide
- N’-[(E)-(4-methoxyphenyl)methylidene]-4-nitrobenzohydrazide
- N’-[(E)-(4-bromophenyl)methylidene]-4-nitrobenzohydrazide
Uniqueness
N’-[(E)-(4-chlorophenyl)methylidene]-4-nitrobenzohydrazide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H10ClN3O3 |
|---|---|
分子量 |
303.70 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O3/c15-12-5-1-10(2-6-12)9-16-17-14(19)11-3-7-13(8-4-11)18(20)21/h1-9H,(H,17,19)/b16-9+ |
InChIキー |
ZOSGTDKMFDZKRB-CXUHLZMHSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]heptanamide](/img/structure/B11993600.png)





![N-[7-(Isonicotinoylamino)heptyl]isonicotinamide](/img/structure/B11993655.png)

![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11993667.png)



![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11993698.png)
